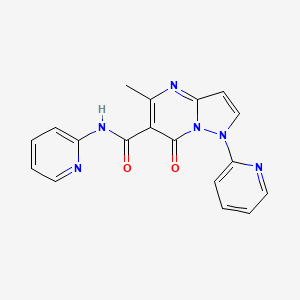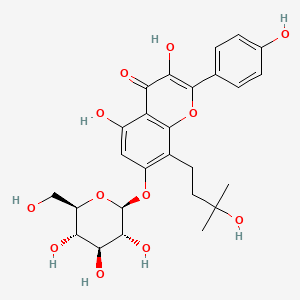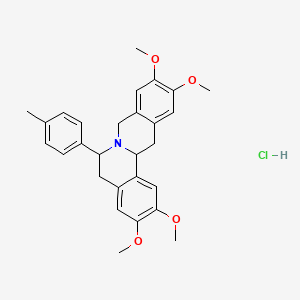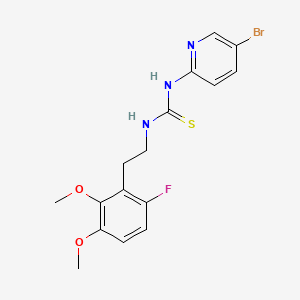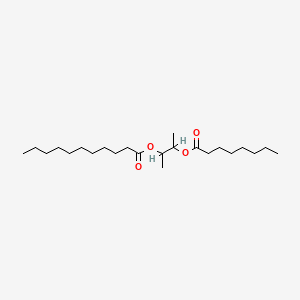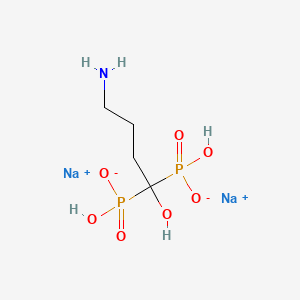
Alendronate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alendronate disodium is a bisphosphonate compound used primarily in the treatment and prevention of osteoporosis and other bone diseases such as Paget’s disease. It functions by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alendronate disodium involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of an ionic liquid. The reaction is carried out at a temperature of 55-65°C, resulting in the formation of this compound trihydrate as a white crystalline powder .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of mild reaction conditions and simple operations, making it environmentally friendly. The ionic liquid used in the reaction serves both as a reaction medium and a catalyst, facilitating the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alendronate disodium undergoes various chemical reactions, including nucleophilic aromatic substitution reactions. It reacts with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole and 2,4-dinitrofluorobenzene to form chromogenic derivatives .
Common Reagents and Conditions
The common reagents used in the reactions of this compound include ninhydrin, sodium bicarbonate, and concentrated hydrochloric acid. These reactions are typically carried out in methanolic solutions under controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound include various chromogenic derivatives that can be analyzed using spectrophotometric methods. These derivatives are useful for the quantitative determination of this compound in pharmaceutical formulations .
Applications De Recherche Scientifique
Alendronate disodium has a wide range of scientific research applications:
Mécanisme D'action
Alendronate disodium binds to bone hydroxyapatite and is taken up by osteoclasts during bone resorption. It inhibits the activity of osteoclasts, reducing bone resorption and leading to an increase in bone mineral density. The compound’s mechanism of action involves the inhibition of the mevalonate pathway, which is essential for osteoclast function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risedronate: Another bisphosphonate used for the treatment of osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Ibandronate: A bisphosphonate that is administered less frequently than alendronate disodium and is used for similar indications.
Zoledronate: A more potent bisphosphonate that is used for the treatment of severe osteoporosis and Paget’s disease.
Uniqueness
This compound is unique in its high affinity for bone hydroxyapatite and its ability to inhibit osteoclast-mediated bone resorption effectively. It is also known for its relatively long half-life, which allows for less frequent dosing compared to some other bisphosphonates .
Propriétés
Numéro CAS |
134606-40-9 |
|---|---|
Formule moléculaire |
C4H11NNa2O7P2 |
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
disodium;[4-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]butyl]-hydroxyphosphinate |
InChI |
InChI=1S/C4H13NO7P2.2Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
LMWOPQOPFYJQLI-UHFFFAOYSA-L |
SMILES canonique |
C(CC(O)(P(=O)(O)[O-])P(=O)(O)[O-])CN.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




